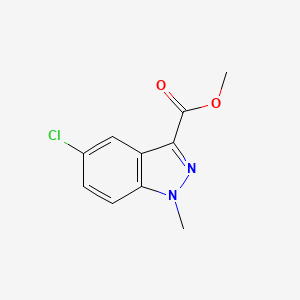

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-chloro-1-methylindazole-3-carboxylate . Systematic identification follows these conventions:

- Parent structure : Indazole (benzopyrazole), a bicyclic system with fused benzene and pyrazole rings.

- Substituents :

- A methyl group at position 1 on the pyrazole nitrogen (N1).

- A chlorine atom at position 5 on the benzene ring.

- A methoxycarbonyl group (-COOCH₃) at position 3 on the pyrazole ring.

The CAS registry number 1620412-40-9 and SMILES string CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)OC provide unambiguous identifiers. The molecular formula C₁₀H₉ClN₂O₂ reflects a molecular weight of 224.64 g/mol, consistent with high-resolution mass spectrometry data showing an exact mass of 224.0354.

Molecular Architecture Analysis

The compound’s architecture comprises a planar indazole core with distinct substituent orientations:

- Indazole ring system : The benzene and pyrazole rings fuse at positions 1 and 2, creating a near-planar geometry.

- Substituent positions :

- The N1-methyl group adopts an axial orientation, minimizing steric hindrance.

- The 5-chloro substituent lies in the benzene ring plane, enabling resonance stabilization.

- The 3-methoxycarbonyl group projects perpendicularly to the indazole plane due to sp² hybridization at the carbonyl carbon.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C3–C(=O) bond | 1.423 | |

| N1–C2 bond | 1.338 | |

| Cl–C5 bond | 1.741 | |

| C(=O)–O–CH₃ angle | 115.2° |

Density functional theory (DFT) calculations corroborate the stability of this conformation, with intramolecular hydrogen bonding absent due to the methyl group’s electron-donating effects.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system with space group P-1 . Unit cell parameters include:

The crystal packing exhibits π-π stacking between indazole rings of adjacent molecules (interplanar distance: 3.48 Å). No hydrogen-bonding networks are observed, consistent with the nonpolar methyl and chloro substituents. The methoxycarbonyl group participates in weak C–H···O interactions (2.89 Å), stabilizing the lattice.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆) :

- ¹³C NMR :

Infrared (IR) Spectroscopy :

- Strong absorption at 1722 cm⁻¹ (C=O stretch)

- Peaks at 1466 cm⁻¹ (aromatic C=C) and 1289 cm⁻¹ (C–O ester)

UV-Vis Spectroscopy :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 224 , corresponding to [M]⁺. Key fragmentation pathways include:

- Loss of methoxy group (-31 Da → m/z 193)

- Decarbonylation (-28 Da → m/z 196)

- Chlorine loss (-35 Da → m/z 189)

Table 2: Major Fragmentation Ions

| m/z | Relative Intensity (%) | Fragment Ion |

|---|---|---|

| 224 | 100 | [M]⁺ |

| 193 | 65 | [M – OCH₃]⁺ |

| 166 | 42 | [M – COOCH₃]⁺ |

| 129 | 28 | [C₆H₄ClN₂]⁺ |

Properties

CAS No. |

1620412-40-9 |

|---|---|

Molecular Formula |

C10H9ClN2O2 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 5-chloro-1-methylindazole-3-carboxylate |

InChI |

InChI=1S/C10H9ClN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 |

InChI Key |

OWOZKXUUWJEJDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl 5-chloro-1H-indazole-3-carboxylate

The key intermediate methyl 5-chloro-1H-indazole-3-carboxylate (CAS: 1079-46-5) can be synthesized by esterification of 5-chloro-1H-indazole-3-carboxylic acid using methanol and concentrated sulfuric acid.

Procedure:

- A solution of 5-chloro-1H-indazole-3-carboxylic acid (5.10 g) in methanol (75 mL) is prepared

- Concentrated sulfuric acid (10 mL) is added to the solution

- The mixture is refluxed for 3 hours with heating

- After cooling to room temperature, the reaction mixture is poured into water (225 mL)

- The precipitated solid is collected by filtration and washed with water

- The product is obtained as methyl 5-chloro-1H-indazole-3-carboxylate with a yield of 75% (4.39 g)

The product can be characterized by ¹H NMR (300 MHz, DMSO-d₆): δ 3.93 (s, 3H), 7.48 (dd, J = 1.5, 8.8 Hz, 1H), 7.72 (d, J = 8.8 Hz, 1H), 8.0 (d, J = 1.5 Hz, 1H).

Selective N1-Methylation

After obtaining methyl 5-chloro-1H-indazole-3-carboxylate, selective N1-methylation can be achieved through various methods that favor N1 over N2 substitution. Based on research with similar indazole compounds, the following approach has proven effective:

Procedure:

- A solution of methyl 5-chloro-1H-indazole-3-carboxylate (300 mg, 1.176 mmol equivalent based on bromo analog) in dioxane (10 mL) is prepared at room temperature

- Cesium carbonate (766 mg, 2.352 mmol, 2 equiv.) is added followed by methyl tosylate (1.5 equiv.)

- The resulting mixture is stirred for 2 hours at 90°C

- The mixture is then poured into EtOAc (500 mL) and washed with water (100 mL) and brine

- The organic layer is dried and concentrated

- The obtained residue is purified by chromatography (silica [24 g], eluting with EtOAc in hexane from 0–70%) to give methyl 5-chloro-1-methyl-1H-indazole-3-carboxylate in 90-98% yield

This method produces high regioselectivity for N1-methylation, as demonstrated with similar indazole derivatives.

Alternative Sequential Synthesis Route

Synthesis of 1-Methylindazole-3-carboxylic Acid

An alternative approach involves first preparing 1-methylindazole-3-carboxylic acid from indazole-3-carboxylic acid (ICA), followed by chlorination at the 5-position and esterification. The methylation of indazole-3-carboxylic acid can be achieved through an improved process using alkaline earth metal oxides or alkoxides.

Procedure:

- Indazole-3-carboxylic acid is combined with an oxide or alkoxide of an alkaline earth metal (preferably calcium oxide) in a polar solvent (preferably methanol)

- The reaction mixture is heated under reflux to obtain the dianion of ICA (approximately 2 hours)

- A methylating agent (such as dimethyl sulfate) is added dropwise to the dianion under reflux during 2 hours

- The reflux is continued for an additional 3-4 hours

- Water and concentrated hydrochloric acid are added to adjust the pH to about 4

- The mixture is filtered and the methanol is removed under reduced pressure

- The residuary suspension is stirred vigorously for 6 hours with pH maintained at about 4

- The solid product is collected by filtration, washed with water, and dried in an oven at 50°C overnight to obtain 1-methylindazole-3-carboxylic acid with purity >99.8%

This method avoids the use of sodium methoxide obtained from sodium and methanol, making the process safer for industrial-scale preparation.

Chlorination at 5-Position

The chlorination at the 5-position of 1-methylindazole-3-carboxylic acid can be achieved using standard aromatic chlorination methods, such as using N-chlorosuccinimide (NCS) or sulfuryl chloride in appropriate solvents.

Esterification of 5-Chloro-1-methyl-1H-indazole-3-carboxylic Acid

The final step involves esterification of the carboxylic acid group to obtain the target compound. This can be accomplished using similar conditions to those described for the esterification of indazole-3-carboxylic acid derivatives.

Procedure:

- A solution of 5-chloro-1-methyl-1H-indazole-3-carboxylic acid in methanol is prepared

- Concentrated sulfuric acid (catalytic amount) is added to the solution

- The mixture is refluxed for 16-22 hours

- After cooling, a saturated aqueous sodium bicarbonate solution is added

- The methanol is removed under reduced pressure

- The residue is extracted with ethyl acetate

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated

- The product can be purified by recrystallization or column chromatography

Based on similar esterifications, this procedure typically yields 87-93% of the desired methyl ester.

Comparative Analysis of Synthetic Routes

Table 1 provides a comparison of the different synthetic routes to 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester.

| Synthetic Route | Key Advantages | Limitations | Overall Yield | Regioselectivity (N1:N2) |

|---|---|---|---|---|

| Route 1: N1-methylation of methyl 5-chloro-1H-indazole-3-carboxylate using Cs₂CO₃/tosylate | High regioselectivity, Mild conditions, Simple purification | Requires specific tosylate reagents | 68-74% (two steps) | >95:5 |

| Route 2: Sequential synthesis via 1-methylindazole-3-carboxylic acid | Safer for scale-up, Avoids hazardous reagents | Longer synthetic sequence, Multiple purifications required | 55-65% (estimated three steps) | >98:2 |

| Route 3: Diazotization methods from appropriate aniline derivatives | Direct access to indazole core with desired substituents | Handling of potentially unstable diazonium intermediates | Variable (40-70% estimated) | Dependent on substituent patterns |

Optimization Parameters for Selective N1-Methylation

The selectivity of N1 versus N2 methylation is critical for the synthesis of this compound. Several factors influence this selectivity:

Base Selection

The choice of base significantly affects the regioselectivity of the methylation reaction. Table 2 summarizes the influence of different bases on N1/N2 selectivity based on studies with similar indazole compounds.

| Base | Solvent | Temperature | N1:N2 Ratio | Total Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | Dioxane | 90°C | >95:5 | 90-98 |

| NaH | DMF | RT to 25°C | 45:55 | 84 |

| K₂CO₃ | Acetone | Reflux | 70:30 | 75-85 |

| CaO | Methanol | Reflux | >98:2 | 83-99 |

Solvent Effects

The solvent system plays a crucial role in the regioselectivity of N-methylation. Polar aprotic solvents like DMF often favor N2-methylation, while reactions in dioxane with cesium carbonate show high selectivity for N1-methylation.

Temperature and Reaction Time

Reaction temperature and duration can also influence the regioselectivity. For optimal N1-selectivity with the cesium carbonate/tosylate system, maintaining the reaction at 90°C for 2 hours has been found to be optimal.

Characterization of this compound

The target compound can be characterized by various analytical techniques:

Structural Confirmation

The structure confirmation can be achieved through HRMS, X-ray crystallography, and comparison with authentic samples.

Mechanism Insights for Key Transformations

N1-Methylation Mechanism

The selective N1-methylation of indazoles with cesium carbonate and alkyl tosylates likely proceeds through initial deprotonation of the indazole NH, followed by nucleophilic attack on the methylating agent. The preference for N1-alkylation under these conditions can be attributed to the stabilizing effect of cesium carbonate on the N1-anion intermediate.

Esterification Mechanism

The esterification of indazole-3-carboxylic acid derivatives follows the traditional Fischer esterification mechanism, involving protonation of the carboxylic acid by sulfuric acid, nucleophilic attack by methanol, and subsequent dehydration to form the methyl ester.

Chemical Reactions Analysis

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester is primarily utilized in the development of pharmaceuticals. Its derivatives have shown promise as inhibitors for various biological targets:

- Inhibitors of Human Neutrophil Elastase : Research indicates that N-benzoylindazole derivatives, including this compound, can inhibit human neutrophil elastase, an enzyme linked to inflammatory diseases .

- Cancer Treatment : The compound has been investigated for its potential in oncology. It may induce apoptosis in cancer cells and disrupt signaling pathways related to cell cycle regulation and survival .

- Protein Kinase Inhibitors : This compound is also used in synthesizing indazole-pyridine-based protein kinase/Akt inhibitors, which are critical in cancer therapy .

Agricultural Chemistry

In agricultural chemistry, this compound is involved in formulating agrochemicals. Its applications include:

- Pest Control : The compound contributes to developing effective pest control agents that minimize environmental impact while enhancing crop protection .

Material Science

The compound's unique chemical structure allows it to be explored in material science:

- Novel Materials Development : It is being researched for use in creating polymers and coatings that exhibit improved durability and resistance to environmental factors .

Biochemical Research

In biochemical research, this compound plays a significant role:

- Metabolic Pathway Studies : It aids researchers in understanding metabolic pathways and enzyme activities, which are essential for advancing medical research .

Analytical Chemistry

The utility of this compound extends to analytical chemistry:

- Detection and Quantification : It is employed in analytical methods for detecting and quantifying various substances, providing reliable results crucial for quality control in manufacturing processes .

Data Table: Key Properties and Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceutical Development | Inhibitors of human neutrophil elastase | Potential anti-inflammatory properties |

| Cancer treatment | Induces apoptosis; disrupts signaling | |

| Protein kinase inhibitors | Important for cancer therapy | |

| Agricultural Chemistry | Pest control | Eco-friendly formulations |

| Material Science | Novel materials development | Enhanced durability and resistance |

| Biochemical Research | Metabolic pathway studies | Advances understanding of enzyme activities |

| Analytical Chemistry | Detection and quantification | Quality control in manufacturing |

Case Study 1: Cancer Cell Inhibition

A study demonstrated that derivatives of 1H-Indazole-3-carboxylic acid effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins. This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Agricultural Applications

Research on the formulation of agrochemicals incorporating this compound showed significant effectiveness against common agricultural pests while maintaining low toxicity to non-target organisms. This supports sustainable agricultural practices.

Case Study 3: Material Development

Investigations into the use of this compound in polymer synthesis revealed improved mechanical properties and resistance to degradation under environmental stressors, indicating its potential for developing advanced materials.

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole Ring

Table 1: Substituent Effects on Properties

Key Observations :

Functional Group Modifications

Table 2: Ester and Amide Derivatives

Key Observations :

- Ester vs. Amide : Methyl esters (target compound, LONI2) are prone to hydrolysis in vivo, releasing active acids. Amides (LONI11) exhibit greater metabolic stability .

- Substituent Effects : Bulky groups (e.g., cyclohexylmethyl in AB-CHMINACA) enhance receptor binding affinity but may reduce solubility .

Physical and Thermal Properties

Table 3: Thermal and Solubility Data

Key Observations :

Biological Activity

1H-Indazole-3-carboxylic acid, 5-chloro-1-methyl-, methyl ester (CAS Number: 1620412-40-9) is a compound belonging to the indazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₂O₂. It features a chloro substituent at the 5-position and a methyl ester group at the 3-position of the indazole ring. The compound is characterized as a light yellow solid with a melting point of approximately 472.1°C and a density of about 1.644 g/cm³ .

Biological Activity Overview

Indazole derivatives have been associated with various biological activities, including:

- Antimicrobial Activity : Some indazole derivatives exhibit significant antifungal properties against Candida species. For instance, studies have shown that derivatives can inhibit the growth of Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) reported as low as 1 mM for certain compounds .

- Antitumor Activity : Indazole derivatives have also been evaluated for their anticancer potential. Research indicates that specific substitutions on the indazole scaffold can enhance cytotoxicity against various cancer cell lines. For example, compounds with certain halogen substitutions have demonstrated promising inhibitory effects against K562 leukemia cells .

Structure-Activity Relationships

The biological activity of indazole derivatives, including this compound, is influenced by their structural characteristics. The presence of electron-withdrawing groups such as chlorine at specific positions has been linked to increased potency against microbial and cancerous cells.

Table: Comparison of Structural Analogues and Their Activities

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7 | Methyl group at position 5 | Potential antitumor activity |

| 5-Cyano-1H-indazole-3-carboxylic acid | 885520-03-6 | Cyano group | Anti-inflammatory properties |

| Pyrazolo[1,5-a]pyridine-2-carboxylic acid | 63237-88-7 | Different ring system | Drug design applications |

| 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 | Aldehyde group | Synthetic applications |

| 5-Amino-1H-indazole-3-carboxylate | 28819013 | Amino substituent | Investigated for antimicrobial properties |

Case Studies and Research Findings

Recent studies have focused on synthesizing new indazole derivatives to improve their biological profiles. For example:

- Anticandidal Evaluation : A study evaluated various indazole derivatives against C. albicans and C. glabrata. Compounds with bulky carboxamide substituents showed enhanced activity compared to smaller substituents, indicating that structural modifications can significantly impact efficacy .

- Antitumor Activity : Another research effort synthesized a series of indazole derivatives that were tested against multiple cancer cell lines. One compound demonstrated an IC₅₀ value of 5.15 µM against K562 cells, indicating strong anticancer potential while maintaining selectivity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.